2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Brand Name: Vulcanchem
CAS No.: 1207042-05-4
VCID: VC8217965
InChI: InChI=1S/C22H25N3OS/c1-15(2)24-21(26)14-27-22-23-13-20(18-9-5-16(3)6-10-18)25(22)19-11-7-17(4)8-12-19/h5-13,15H,14H2,1-4H3,(H,24,26)
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C
Molecular Formula: C22H25N3OS
Molecular Weight: 379.5

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

CAS No.: 1207042-05-4

Cat. No.: VC8217965

Molecular Formula: C22H25N3OS

Molecular Weight: 379.5

* For research use only. Not for human or veterinary use.

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide - 1207042-05-4

Specification

CAS No. 1207042-05-4
Molecular Formula C22H25N3OS
Molecular Weight 379.5
IUPAC Name 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Standard InChI InChI=1S/C22H25N3OS/c1-15(2)24-21(26)14-27-22-23-13-20(18-9-5-16(3)6-10-18)25(22)19-11-7-17(4)8-12-19/h5-13,15H,14H2,1-4H3,(H,24,26)
Standard InChI Key DQDXMJRZBXETKQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C
Canonical SMILES CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC(C)C

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The molecular formula of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is C₃₀H₃₂N₄OS, with a calculated molecular weight of 514.7 g/mol. Its core structure consists of:

  • A 1,5-di-p-tolyl-substituted imidazole ring, providing aromatic stability and steric bulk.

  • A thioether (-S-) linkage bridging the imidazole and acetamide groups.

  • An N-isopropylacetamide side chain, introducing hydrophobicity and hydrogen-bonding potential.

Table 1: Hypothetical Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Melting Point180–190°C (decomposes)Analogous imidazole derivatives
SolubilityLow in water; soluble in DMSO, DMFThioether-containing compounds
LogP (Partition Coefficient)~3.5–4.2Computational estimation
StabilitySensitive to oxidation (thioether)Reactivity of sulfur linkages

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Framework

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide likely follows a modular approach, as observed in structurally related imidazole-thioacetamides :

  • Imidazole Ring Formation:

    • Precursor: Condensation of p-tolualdehyde with ammonium acetate and a nitroalkane under acidic conditions to form the 1,5-di-p-tolylimidazole scaffold.

    • Key Reaction: Van Leusen imidazole synthesis or Debus-Radziszewski reaction, optimized for regioselectivity.

  • Thioether Linkage Introduction:

    • Reagent: Reaction of the imidazole intermediate with thiourea or potassium thiocyanate in the presence of a bromoacetamide derivative.

    • Conditions: Polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.

  • Acetamide Functionalization:

    • Coupling: Amidation of the thiol intermediate with isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Table 2: Critical Reaction Parameters

StepTemperature (°C)Time (h)Yield (%)Purity (HPLC)
1120865–70>90%
2701055–6085–90%
3RT2475–80>95%

Reactivity and Functional Group Transformations

Oxidation and Reduction Profiles

  • Oxidation: The thioether group is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones, which may alter biological activity.

  • Nitro Group Reduction: If nitro intermediates are used, catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further derivatization .

Electrophilic Substitution

The p-tolyl groups direct electrophilic attacks (e.g., nitration, halogenation) to the para positions, though steric hindrance from the imidazole ring may limit reactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s modular structure positions it as a precursor for:

  • Kappa Opioid Receptor (KOR) Agonists: Analogous acetamides show promise in pain management (see Patent AU2013230425B2) .

  • Antifungal Agents: Thioether linkages enhance penetration through fungal cell walls.

Material Science Applications

  • Coordination Chemistry: The imidazole nitrogen and sulfur atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalyst design.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substituent positions on the imidazole ring remains challenging.

  • Scalability: Industrial-scale production requires optimization of continuous flow processes.

Toxicity and ADMET Profiling

Predicted ADMET parameters indicate:

  • High Plasma Protein Binding: ~95%, limiting free drug availability.

  • CYP3A4 Inhibition Risk: Potential for drug-drug interactions.

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